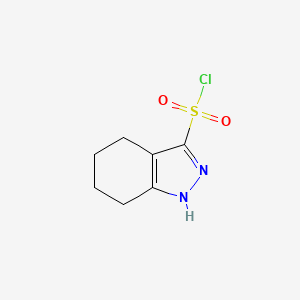
4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride is a chemical compound with the molecular formula C7H9ClN2O2S It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride typically involves the reaction of 4,5,6,7-tetrahydro-2H-indazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
4,5,6,7-Tetrahydro-2H-indazole+Chlorosulfonic acid→4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation.
Scientific Research Applications
4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, analgesic, and anti-inflammatory activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride involves its ability to react with nucleophilic sites on biomolecules. The sulfonyl chloride group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or modification of protein function. This reactivity makes it a valuable tool in biochemical research for probing protein structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-sulfonyl chloride
- 4,5,6,7-tetrahydro-2H-indazole hydrazide derivatives
Uniqueness
4,5,6,7-Tetrahydro-2H-indazole-3-sulfonyl chloride is unique due to its specific reactivity and the presence of the sulfonyl chloride group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Properties
Molecular Formula |
C7H9ClN2O2S |
|---|---|
Molecular Weight |
220.68 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-sulfonyl chloride |
InChI |
InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10) |
InChI Key |
IYIDOXVJSWCIAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3A-methyl-2-(3-methylbutan-2-yl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13256932.png)
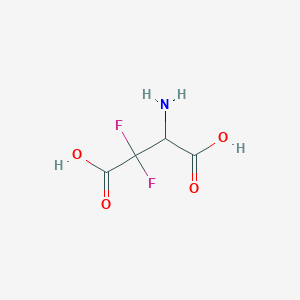

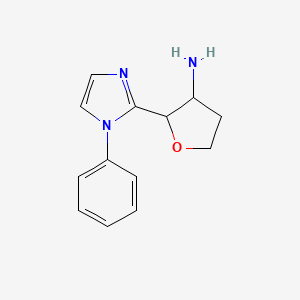

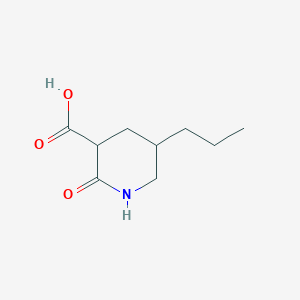
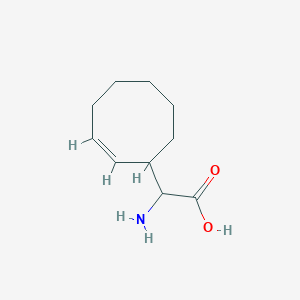
![2-[(1S)-1-aminoethyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B13256966.png)
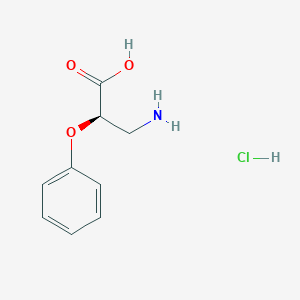
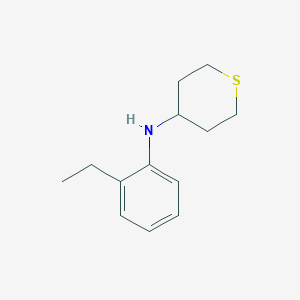
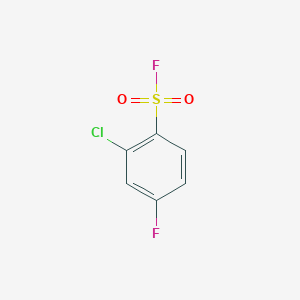

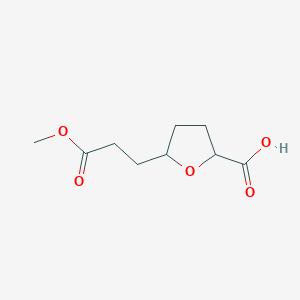
![(5-{[(3-Methylbutan-2-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B13257004.png)
